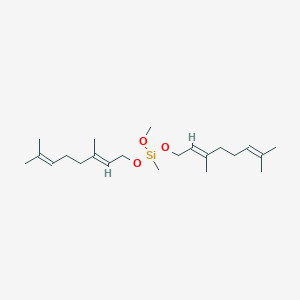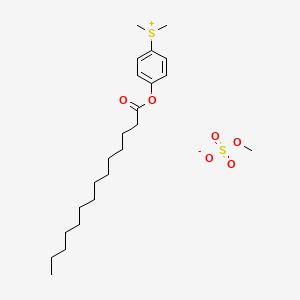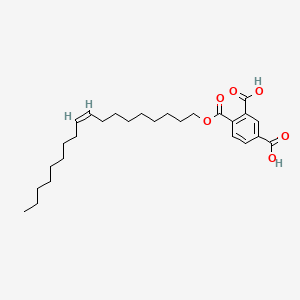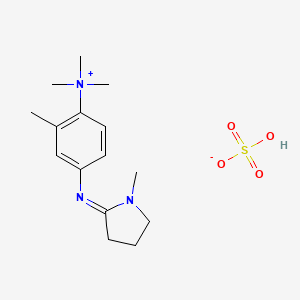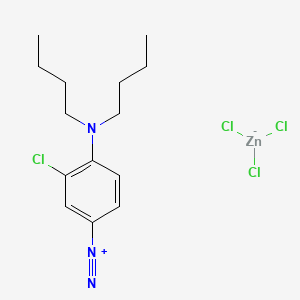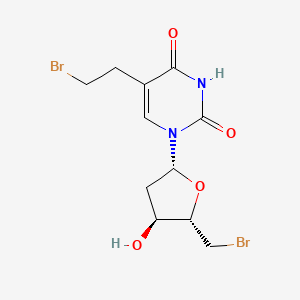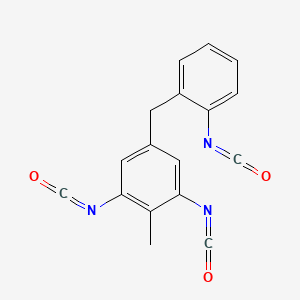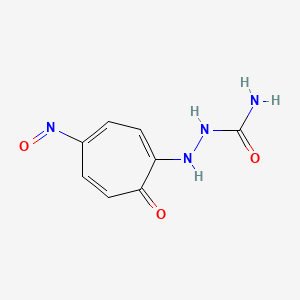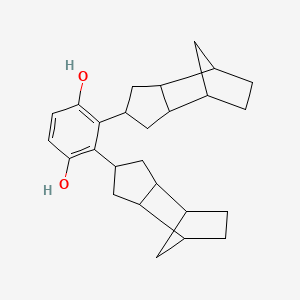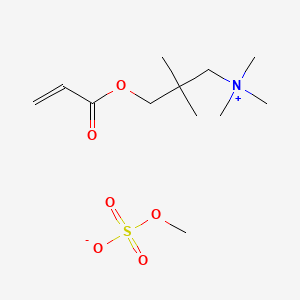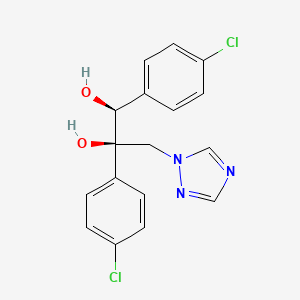
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring and chlorophenyl groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Formation of the Propanediol Backbone: The final step involves the formation of the propanediol backbone through a condensation reaction between the triazole-chlorophenyl intermediate and a suitable diol precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with molecular targets and pathways in biological systems. The triazole ring and chlorophenyl groups play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-: This compound has fluorophenyl groups instead of chlorophenyl groups.
1,2-Propanediol, 1,2-bis(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-: This compound has bromophenyl groups instead of chlorophenyl groups.
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific combination of the triazole ring and chlorophenyl groups, which confer distinct chemical properties and biological activities. Compared to its fluorinated and brominated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
Eigenschaften
CAS-Nummer |
107741-27-5 |
|---|---|
Molekularformel |
C17H15Cl2N3O2 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(1S,2R)-1,2-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
CSFMHUPEOLNPQD-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


